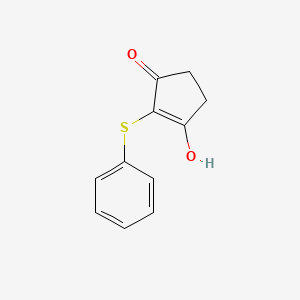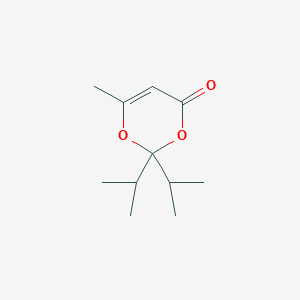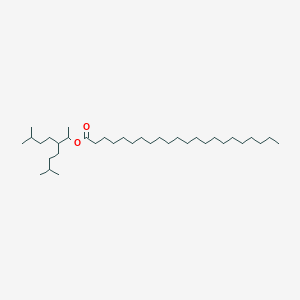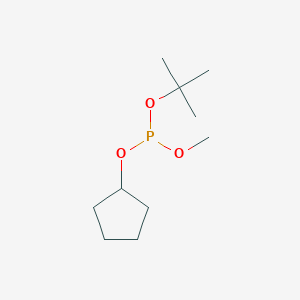
3-Hydroxy-2-(phenylsulfanyl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(phenylsulfanyl)cyclopent-2-en-1-one is an organic compound with the molecular formula C11H10O2S It is a derivative of cyclopentenone, featuring a hydroxyl group and a phenylsulfanyl group attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(phenylsulfanyl)cyclopent-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentenone, which is commercially available or can be synthesized from cyclopentadiene.
Introduction of Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction using a phenylthiol reagent.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(phenylsulfanyl)cyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-(phenylsulfanyl)cyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(phenylsulfanyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfanyl group can also interact with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-phenylcyclopent-2-en-1-one: Similar structure but lacks the phenylsulfanyl group.
2-Cyclopentenone: Lacks both the hydroxyl and phenylsulfanyl groups.
3-Hydroxy-2-(methylsulfanyl)cyclopent-2-en-1-one: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness
3-Hydroxy-2-(phenylsulfanyl)cyclopent-2-en-1-one is unique due to the presence of both the hydroxyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. The phenylsulfanyl group, in particular, can enhance the compound’s reactivity and potential biological activities compared to similar compounds.
Properties
CAS No. |
90036-83-2 |
|---|---|
Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
3-hydroxy-2-phenylsulfanylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H10O2S/c12-9-6-7-10(13)11(9)14-8-4-2-1-3-5-8/h1-5,12H,6-7H2 |
InChI Key |
SLGLFVYXTSHNQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=C1O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate](/img/structure/B14385786.png)


![2-Propen-1-one, 3-(4-methoxyphenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14385802.png)
![2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14385803.png)




![N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide](/img/structure/B14385834.png)
![[2,4-Bis(2-methylphenyl)cyclobutane-1,3-diyl]bis(phenylmethanone)](/img/structure/B14385839.png)
![Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14385843.png)

